

# 13C NMR of 4-Boc-thiomorpholine: A Technical Guide

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## Compound of Interest

Compound Name: *tert-Butyl thiomorpholine-4-carboxylate*

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This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Boc-thiomorpholine. It includes predicted chemical shift data, a detailed experimental protocol for data acquisition, and a workflow for NMR-based structural elucidation, designed to assist researchers in the characterization of this and similar molecules.

## Data Presentation: Predicted 13C NMR Chemical Shifts

Due to the absence of publicly available experimental 13C NMR spectra for 4-Boc-thiomorpholine, the following chemical shifts have been generated using a reliable online prediction tool. These values serve as a robust estimation for spectral analysis and peak assignment. The carbon atoms in 4-Boc-thiomorpholine are numbered as shown in the structure below for clear reference.

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Structure of 4-Boc-thiomorpholine with carbon numbering.

| Carbon Atom                            | Predicted <sup>13</sup> C Chemical Shift (ppm) |
|--|--|
| C1 (C=O)                               | 154.5  |
| C2 (C(CH <sub>3</sub> ) <sub>3</sub> ) | 80.0   |
| C3 (C(CH <sub>3</sub> ) <sub>3</sub> ) | 28.5   |
| C4, C4'                                | 46.5   |
| C5, C5'                                | 27.5   |

Note: These values are predicted and may vary slightly from experimental results depending on the solvent and other acquisition conditions.

For comparative analysis, the experimental <sup>13</sup>C NMR chemical shifts for the structurally related compound, 4-(4-nitrophenyl)thiomorpholine, in CDCl<sub>3</sub> are 153.5, 138.1, 126.2, 112.8, 50.3, and 25.8 ppm.<sup>[1]</sup>

## Experimental Protocols

The following is a detailed methodology for acquiring a standard proton-decoupled <sup>13</sup>C NMR spectrum of a small organic molecule like 4-Boc-thiomorpholine.<sup>[2]</sup>

## Sample Preparation

- **Dissolution:** Dissolve approximately 10-20 mg of 4-Boc-thiomorpholine in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). The choice of solvent is critical and should be one that fully dissolves the compound and has a known, non-interfering solvent peak.
- **Filtration (Optional):** If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- **Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.0 ppm.

## Instrument Setup and Data Acquisition

- **Insertion:** Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
- **Tuning and Matching:** Tune and match the  $^{13}\text{C}$  probe to the correct frequency to ensure efficient transfer of radiofrequency power.
- **Acquisition Parameters:**
  - **Pulse Program:** Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]
  - **Spectral Width:** Set the spectral width to encompass all expected  $^{13}\text{C}$  signals, typically from 0 to 220 ppm.[2]
  - **Acquisition Time (AQ):** An acquisition time of 1.0 to 2.0 seconds is generally sufficient.
  - **Relaxation Delay (D1):** A relaxation delay of 2.0 seconds is a good starting point for qualitative spectra.[3] For quantitative analysis, a much longer delay (at least 5 times the longest  $T_1$ ) is necessary.[2]
  - **Pulse Angle:** A 30-45 degree pulse angle is commonly used to optimize signal intensity while allowing for a shorter relaxation delay.
  - **Number of Scans (NS):** The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically required to achieve an adequate signal-to-noise ratio.[3]

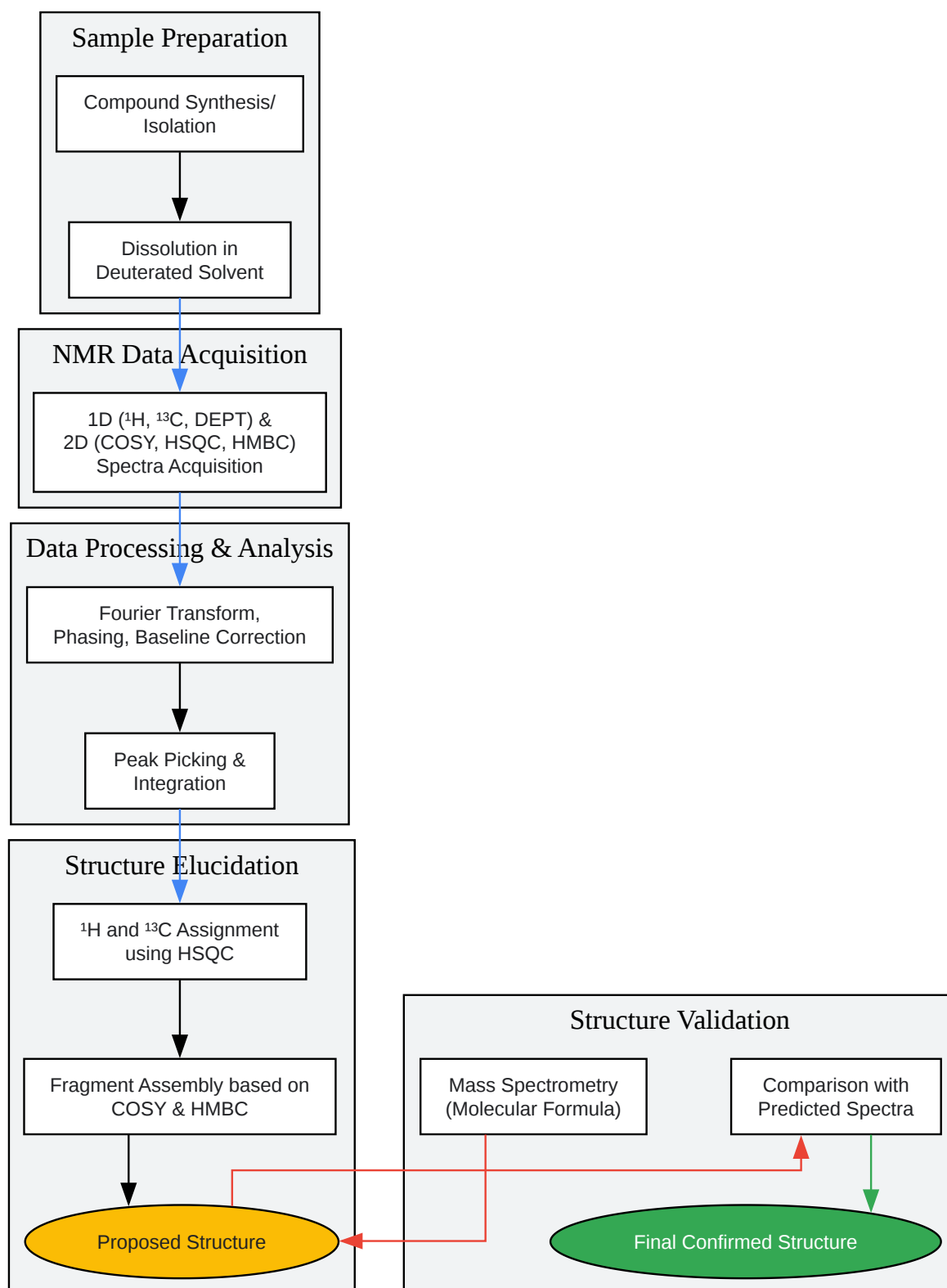
## Data Processing

- **Fourier Transformation:** Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

- **Phasing:** Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
- **Referencing:** Reference the spectrum by setting the TMS peak to 0.0 ppm or by referencing the known chemical shift of the deuterated solvent.
- **Baseline Correction:** Apply a baseline correction to obtain a flat baseline across the spectrum.
- **Peak Picking:** Identify and label the chemical shifts of the peaks in the spectrum.

## Mandatory Visualization: NMR-Based Structure Elucidation Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel or uncharacterized small molecule, such as 4-Boc-thiomorpholine, using NMR spectroscopy in conjunction with other analytical techniques.



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A typical workflow for NMR-based structural elucidation.

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## References

- 1. Predict <sup>13</sup>C NMR spectra [cheminfo.org]
- 2. Predict <sup>13</sup>C carbon NMR spectra [nmrdb.org]
- 3. CASPRE [caspre.ca]
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